molecular formula C18H19N3O2 B8250029 N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide

Cat. No. B8250029
M. Wt: 309.4 g/mol
InChI Key: PLNTYOIRWIZQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nucleophilic Substitution Reactions : The compound, similar in structure to the one mentioned, was synthesized through nucleophilic substitution reactions, indicating its potential utility in organic synthesis and chemical reactions (Hajib et al., 2019).

  • Catalysis : Nickel complexes with oxazoline-based ligands demonstrated catalytic properties in ethylene oligomerization, highlighting its potential role in catalysis and industrial processes (Speiser et al., 2004).

  • Polymer Synthesis : The compound's derivatives were used in the radical polymerization of cyclodextrin complexes in aqueous media, pointing towards its applications in polymer science and material engineering (Fischer & Ritter, 2000).

  • Transfer Hydrogenation Reactions : Ruthenium complexes containing phenolate-oxazoline ligands were synthesized and used in transfer hydrogenation reactions, suggesting its role in facilitating such reactions (Jia et al., 2018).

  • Ethylene Polymerization : Titanium complexes with oxazoline ligands showed activity in ethylene polymerization, indicating its potential in polymer production and chemical engineering (Hafeez et al., 2015).

properties

IUPAC Name

N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-6-10-15(19-12)16(22)20-14-9-5-4-8-13(14)17-21-18(2,3)11-23-17/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNTYOIRWIZQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
Reactant of Route 3
Reactant of Route 3
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
Reactant of Route 4
Reactant of Route 4
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
Reactant of Route 5
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
Reactant of Route 6
Reactant of Route 6
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.